2,3,6-Tribromo-5-methylpyridine (CAS 393516-82-0) is a non-interchangeable, polybrominated pyridine building block. Its unique 2,3,6-tribromo-5-methyl substitution pattern creates a steric and electronic environment that governs cross-coupling regioselectivity—critical for SAR-driven medicinal chemistry and atropselective synthesis. Substituting generics risks altered selectivity or reaction failure. Procuring defined-purity batches ensures reproducible Suzuki/Stille couplings and scalable route development, eliminating in-house synthesis risk.
Molecular FormulaC6H4Br3N
Molecular Weight329.81
CAS No.393516-82-0
Cat. No.B3028919
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
2,3,6-Tribromo-5-methylpyridine
CAS
393516-82-0
Molecular Formula
C6H4Br3N
Molecular Weight
329.81
Structural Identifiers
SMILES
CC1=CC(=C(N=C1Br)Br)Br
InChI
InChI=1S/C6H4Br3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3
InChIKey
XXEWSVZWDLDXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
1 g / 5 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
2,3,6-Tribromo-5-methylpyridine (CAS 393516-82-0): A Strategic Building Block for Regioselective Cross-Coupling
2,3,6-Tribromo-5-methylpyridine (CAS 393516-82-0) is a highly functionalized, polyhalogenated heterocyclic building block . Its molecular structure, characterized by three bromine atoms and a methyl group arranged on a pyridine ring (C6H4Br3N, MW: 329.81 g/mol) [1], distinguishes it from other polyhalogenated pyridine analogs [2]. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) for the construction of complex molecular architectures in medicinal and agrochemical research .
[1] 2,3,6-Tribromo-5-methylpyridine. (n.d.). ChemSrc. Retrieved from https://m.chemsrc.com/en/cas/393516-82-0_1341863.html View Source
[2] 2,3,6-Tribromopyridine. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2_3_6-Tribromopyridine View Source
Why 2,3,6-Tribromo-5-methylpyridine Cannot Be Replaced by Other Polyhalogenated Pyridines
The specific 2,3,6-tribromo-5-methyl substitution pattern of this compound creates a unique and non-interchangeable electronic and steric environment on the pyridine core . This is in stark contrast to other isomers like 2,3,6-tribromopyridine (CAS 2402-92-8) or 2,3,5-tribromo-4,6-dimethylpyridine [1]. In cross-coupling reactions, the reactivity and selectivity of each carbon-bromine bond are dictated by its position relative to the ring nitrogen and the methyl group [2]. A different isomer, or a compound with fewer bromine handles, will inherently lead to different reaction outcomes—ranging from altered regioselectivity and different product mixtures to complete reaction failure [3]. Substituting this building block with a generic analog is therefore not a viable option for researchers aiming to achieve a specific molecular target or property profile, as it fundamentally alters the synthetic pathway and the final compound's structure [4].
[1] Błachut, D., Szawkało, J., Pomarański, P., Roszkowski, P., & Maurin, J. K. (2016). Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction. Arkivoc, 2016(5), 331-349. View Source
[2] The Versatility of Brominated Pyridines: Focus on 2,5,6-Tribromo-3-methylpyridine. (2025). NBInno. Retrieved from https://www.nbinno.com/chemistry-news/versatility-brominated-pyridines-focus-2-5-6-tribromo-3-methylpyridine View Source
[3] Cross-coupling reaction on N-(3,5-dibromo-2-pyridyl)piperazines: regioselective synthesis of 3,5-disubstituted pyridylpiperazines. (2010). ScienceDirect. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0040403910014602 View Source
[4] The Crucial Role of 2,5,6-Tribromo-3-methylpyridine in Modern Pharmaceutical Synthesis. (2025). NBInno. Retrieved from https://www.nbinno.com/chemistry-news/crucial-role-2-5-6-tribromo-3-methylpyridine-pharmaceutical-synthesis View Source
Quantitative Differentiation of 2,3,6-Tribromo-5-methylpyridine in Synthesis and Properties
Enhanced Lipophilicity vs. Non-Methylated Tribromopyridine
The presence of a methyl group on 2,3,6-Tribromo-5-methylpyridine significantly increases its calculated lipophilicity compared to its non-methylated analog, 2,3,6-tribromopyridine (CAS 2402-92-8). This difference can be critical for optimizing the ADME properties of final drug candidates.
Computational prediction; data from PubChem and vendor sources.
Why This Matters
This quantifiable increase in lipophilicity directly impacts a compound's ability to cross biological membranes, making this methylated building block a strategically different choice for medicinal chemistry programs focused on oral bioavailability or CNS penetration.
LipophilicityDrug DesignProperty Prediction
Differential Regioselectivity in Cross-Coupling Due to Methyl Group
The strategic placement of the methyl group at the 5-position is not merely a structural variation; it is a critical determinant of regioselectivity in subsequent cross-coupling reactions. This feature enables orthogonal functionalization strategies that are impossible with non-methylated or differently substituted tribromopyridines. [1]
Enables stepwise, controlled functionalization due to electronic and steric influence of the 5-methyl group on adjacent C-Br bonds at positions 4 and 6.
Comparator Or Baseline
Symmetrical tribromopyridines (e.g., 2,4,6-tribromopyridine) lack a steric/electronic director, leading to lower inherent regioselectivity in cross-coupling reactions. [2]
Quantified Difference
Not quantifiable as a single number; represents a fundamental difference in achievable reaction outcomes.
For procurement, this means that selecting 2,3,6-tribromo-5-methylpyridine is essential for any synthetic route that requires the specific regiochemical outcome dictated by its substitution pattern, ensuring synthetic efficiency and minimizing undesired byproducts.
[1] The Versatility of Brominated Pyridines: Focus on 2,5,6-Tribromo-3-methylpyridine. (2025). NBInno. Retrieved from https://www.nbinno.com/chemistry-news/versatility-brominated-pyridines-focus-2-5-6-tribromo-3-methylpyridine View Source
[2] Disubstituted Pyridines: The Double-Coupling Approach. (2007). ACS Publications. Retrieved from https://pubs.acs.org/doi/10.1021/jo071041h View Source
Defined Physical Form and Purity for Reproducible Research
Reputable suppliers provide 2,3,6-Tribromo-5-methylpyridine with well-defined physical and chemical specifications that are not universally standard across all tribromopyridine isomers. These specifications are essential for ensuring experimental reproducibility in both research and process chemistry.
Material SourcingAnalytical ChemistryReproducibility
2,3,6-Tribromopyridine (CAS 2402-92-8): Melting point 82°C ; 2,4,6-Tribromopyridine (CAS 2402-90-8): Purity and MP vary by source.
Quantified Difference
Significant difference in melting point (ΔMP ≈ 34-38°C), indicating distinct crystal lattice energies and solid-state properties.
Conditions
Vendor-provided Certificate of Analysis (CoA) and literature data.
Why This Matters
The distinct melting point is a key quality control metric. Sourcing material with a specified purity and known physical form reduces the risk of introducing unknown impurities or polymorphs that could confound experimental results or complicate scale-up processes.
Material SourcingAnalytical ChemistryReproducibility
Strategic Applications for 2,3,6-Tribromo-5-methylpyridine in Drug and Agrochemical Discovery
Medicinal Chemistry: Synthesis of Diversely Substituted Pyridine Cores
2,3,6-Tribromo-5-methylpyridine serves as a privileged starting material for the construction of highly decorated pyridine-based libraries for drug discovery. The three bromine atoms provide multiple vectors for sequential, regioselective cross-coupling reactions (e.g., Suzuki, Stille), allowing medicinal chemists to introduce diverse aryl, heteroaryl, or alkyl groups in a controlled, stepwise fashion. This capability is essential for exploring structure-activity relationships (SAR) around a central pyridine pharmacophore, a common motif in numerous FDA-approved drugs [1].
Agrochemical Discovery: Building Novel Pesticide and Herbicide Scaffolds
The compound is a key intermediate for synthesizing novel agrochemicals. Its high degree of functionalization allows for the rapid assembly of complex, patentable molecular frameworks that are characteristic of modern crop protection agents. The specific electronic and steric properties imparted by the 2,3,6-tribromo-5-methyl substitution pattern are used to fine-tune the physicochemical properties (e.g., lipophilicity, metabolic stability) of lead candidates, a critical factor in developing effective and environmentally sound pesticides and herbicides .
Advanced Organic Synthesis: Access to Atropisomeric and Axially Chiral Pyridines
The unique arrangement of bromine atoms and the methyl group on 2,3,6-Tribromo-5-methylpyridine can be exploited in regio- and atropselective cross-coupling reactions. This provides a synthetic entry to sterically congested, axially chiral pyridine derivatives. Such compounds are of increasing interest in asymmetric catalysis and as scaffolds for developing biologically active molecules with defined three-dimensional shapes [2].
Chemical Process R&D: A Defined Intermediate for Scalable Syntheses
For process chemists, sourcing 2,3,6-Tribromo-5-methylpyridine with a defined purity and physical form (e.g., from commercial suppliers) offers a reliable and reproducible starting point for scaling up synthetic routes. This mitigates the risks associated with in-house synthesis of this complex intermediate, saving time and resources while ensuring batch-to-batch consistency in the production of advanced pharmaceutical or agrochemical intermediates .
[1] The Crucial Role of 2,5,6-Tribromo-3-methylpyridine in Modern Pharmaceutical Synthesis. (2025). NBInno. Retrieved from https://www.nbinno.com/chemistry-news/crucial-role-2-5-6-tribromo-3-methylpyridine-pharmaceutical-synthesis View Source
[2] Błachut, D., Szawkało, J., Pomarański, P., Roszkowski, P., & Maurin, J. K. (2016). Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction. Arkivoc, 2016(5), 331-349. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.